molecular formula C8H14N2S B2409813 (2-(tert-Butyl)thiazol-4-yl)methanamine CAS No. 937656-81-0

(2-(tert-Butyl)thiazol-4-yl)methanamine

Cat. No.: B2409813
CAS No.: 937656-81-0
M. Wt: 170.27
InChI Key: YBQQIYCCZQFERZ-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)thiazol-4-yl)methanamine is a chemical compound with the molecular formula C8H14N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The tert-butyl group attached to the thiazole ring provides steric hindrance, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)thiazol-4-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromo-1-(tert-butyl)ethanone with thiourea can yield the thiazole ring, which is then further functionalized to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)thiazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the methanamine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2-(tert-Butyl)thiazol-4-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (2-Phenylthiazol-4-yl)methanamine: Similar structure but with a phenyl group instead of a tert-butyl group.

    (2-Methylthiazol-4-yl)methanamine: Similar structure but with a methyl group instead of a tert-butyl group.

    (2-Ethylthiazol-4-yl)methanamine: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

(2-(tert-Butyl)thiazol-4-yl)methanamine is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This can influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable scaffold in the design of new molecules with specific properties .

Properties

IUPAC Name

(2-tert-butyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQIYCCZQFERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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